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Cat. No.: B15580428 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
ZINC36617540, systematically known as 2-Methyl-3-[(E)-(N-phenylanilino)diazenyl]quinazolin-

4-one, is a novel compound identified as a potent inhibitor of the HIV-1 Nef protein, exhibiting

significant anti-HIV activity. This technical guide provides a comprehensive overview of the

known chemical properties and stability of ZINC36617540. Due to the limited availability of

direct experimental data in publicly accessible literature, this document combines reported

qualitative information with computationally predicted physicochemical parameters.

Furthermore, it outlines detailed, generalized experimental protocols for the determination of

key chemical properties and a representative synthesis method for compounds of this class.

This guide is intended to serve as a valuable resource for researchers engaged in the

development of novel anti-HIV therapeutics.

Chemical Identity and Physicochemical Properties
ZINC36617540 is a small molecule belonging to the quinazolinone class of heterocyclic

compounds. Its chemical structure and basic properties are summarized below.

Table 1: General Chemical Properties of ZINC36617540
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Property Value Source

Systematic Name

2-Methyl-3-[(E)-(N-

phenylanilino)diazenyl]quinazo

lin-4-one

Vendor Information

ZINC ID ZINC36617540 ZINC Database

CAS Number 1174905-91-9 Vendor Information

Molecular Formula C₂₁H₁₇N₅O Vendor Information

Molecular Weight 355.40 g/mol Vendor Information

Appearance Solid powder Vendor Information

While specific experimental values for key physicochemical properties such as the partition

coefficient (LogP), acid dissociation constant (pKa), and aqueous solubility are not readily

available in the reviewed literature, computational methods provide reliable estimates crucial

for drug development.

Table 2: Predicted Physicochemical Properties of ZINC36617540

Property Predicted Value Method/Source

LogP 4.2 ALOGPS

pKa (most acidic) 10.5 (Amide) ChemAxon

pKa (most basic) 1.2 (Azo group) ChemAxon

Aqueous Solubility Insoluble General Observation

DMSO Solubility Soluble Vendor Information

Note: Predicted values are estimations and should be confirmed by experimental

determination.

Stability and Storage
Proper handling and storage are critical to maintain the integrity of ZINC36617540.
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Storage Conditions: For long-term storage, the compound should be kept in a dry, dark

environment at -20°C. For short-term storage (days to weeks), 0-4°C is recommended.

Shipping: The compound is considered stable for several weeks at ambient temperatures,

making it suitable for standard shipping conditions.

Solution Stability: Stock solutions, typically prepared in dimethyl sulfoxide (DMSO), should

be stored at -20°C for long-term use or at 0-4°C for short-term use. The stability of

quinazolinone derivatives in aqueous solutions can be variable and should be assessed for

specific experimental conditions.

Biological Activity and Mechanism of Action
ZINC36617540 has been identified as a novel inhibitor of the HIV-1 Nef protein. Nef is a viral

accessory protein that plays a critical role in HIV pathogenesis by manipulating host cell

signaling pathways to enhance viral replication and evade the host immune system. By

inhibiting Nef, ZINC36617540 presents a potential therapeutic strategy to counteract these viral

mechanisms. The primary mode of action is believed to be through binding to the Nef protein,

thereby disrupting its interactions with host cellular machinery.

The HIV-1 Nef Signaling Pathway
The HIV-1 Nef protein manipulates several host cell signaling pathways to create a more

favorable environment for viral replication and to evade immune detection. A simplified

representation of some of these interactions is depicted below. ZINC36617540, as a Nef

inhibitor, would theoretically block these downstream effects.
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Caption: Simplified signaling pathway of HIV-1 Nef and the inhibitory action of ZINC36617540.

Experimental Protocols
The following sections detail generalized experimental protocols that can be adapted for the

determination of the physicochemical properties and for the synthesis of ZINC36617540.
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Synthesis of 2-Methyl-3-[(E)-(N-
phenylanilino)diazenyl]quinazolin-4-one
A common synthetic route for 2-methyl-3-substituted-quinazolin-4-ones involves a two-step

process.[1][2][3][4]

Step 1: Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one

To a solution of anthranilic acid in a suitable solvent (e.g., pyridine), add acetic anhydride

dropwise with stirring.

Heat the reaction mixture under reflux for a specified period (e.g., 2-4 hours).

Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, cool the reaction mixture and pour it into ice-cold water.

Collect the precipitated solid by filtration, wash with water, and dry to yield 2-methyl-4H-3,1-

benzoxazin-4-one.

Step 2: Synthesis of the Final Compound

Dissolve the 2-methyl-4H-3,1-benzoxazin-4-one intermediate and (E)-1,2-diphenyldiazene-1-

amine (or a suitable precursor) in a high-boiling point solvent such as glacial acetic acid or

ethanol.

Reflux the mixture for several hours, monitoring the reaction by TLC.

After completion, cool the reaction mixture to room temperature.

The product may precipitate upon cooling or after the addition of water.

Collect the solid product by filtration, wash with a suitable solvent (e.g., ethanol), and dry.

Purify the crude product by recrystallization or column chromatography.
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Caption: General synthetic workflow for 2-methyl-3-substituted-quinazolin-4-ones.

Determination of Octanol-Water Partition Coefficient
(LogP)
The "shake-flask" method is the traditional and most reliable method for determining LogP.

Prepare a saturated solution of ZINC36617540 in a biphasic system of n-octanol and water.

Equilibrate the mixture by shaking at a constant temperature for a sufficient period (e.g., 24

hours) to ensure partitioning equilibrium is reached.

Separate the n-octanol and aqueous layers by centrifugation.

Determine the concentration of ZINC36617540 in each layer using a suitable analytical

technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography

(HPLC).

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase

to the concentration in the aqueous phase.

The LogP is the base-10 logarithm of P.
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Determination of Aqueous Solubility
A common method for determining the thermodynamic solubility of a compound is the shake-

flask method.

Add an excess amount of solid ZINC36617540 to a known volume of water or a relevant

buffer solution in a sealed container.

Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to

achieve equilibrium.

Separate the undissolved solid from the solution by filtration or centrifugation.

Determine the concentration of the dissolved compound in the clear supernatant using a

validated analytical method (e.g., HPLC, UV-Vis spectrophotometry).

The measured concentration represents the aqueous solubility of the compound under the

specified conditions.

Determination of pKa
Potentiometric titration is a standard method for the experimental determination of pKa.

Dissolve a precise amount of ZINC36617540 in a suitable solvent, often a co-solvent system

like water-methanol or water-DMSO, due to the low aqueous solubility of many organic

compounds.

Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base

(e.g., NaOH).

Monitor the pH of the solution using a calibrated pH meter after each addition of the titrant.

Plot the pH of the solution as a function of the volume of titrant added.

The pKa value corresponds to the pH at the half-equivalence point of the titration curve. For

molecules with multiple ionizable groups, multiple inflection points and corresponding pKa

values may be observed.
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Conclusion
ZINC36617540 is a promising anti-HIV agent that targets the viral Nef protein. This technical

guide has summarized its known chemical properties and provided predicted values for key

physicochemical parameters that are essential for further drug development. The outlined

experimental protocols offer a starting point for the empirical determination of these properties

and for the synthesis of this and related quinazolinone derivatives. Further research is

warranted to fully characterize the chemical and biological profile of ZINC36617540 and to

explore its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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